N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide
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Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzamide group, a thiazole ring, and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.
Introduction of Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves the coupling of the synthesized thiazole derivative with 2-(ethylthio)benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols; electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide: Similar structure with a bromine atom instead of chlorine.
N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide is unique due to the presence of the chlorothiophene moiety, which can impart distinct chemical and biological properties compared to its analogs
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in drug development.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C12H12ClN3OS2
- Molecular Weight : 299.82 g/mol
1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorothiophenyl group in this compound may enhance its activity against various pathogens. Studies have shown that compounds with similar structures demonstrate potent antibacterial and antifungal activities, suggesting that this compound could also possess similar effects.
2. Anti-inflammatory Properties
Thiazole derivatives have been noted for their anti-inflammatory effects. A study on related thiazole compounds showed inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The evaluation of this compound for 5-LOX inhibition could reveal its potential as an anti-inflammatory agent.
3. Acetylcholinesterase Inhibition
Compounds containing thiazole and benzamide moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer's. The structural similarity to known AChE inhibitors suggests that this compound may also exhibit inhibitory activity, which could be beneficial in treating cognitive decline associated with such conditions.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Efficacy : In vitro studies demonstrated that thiazole derivatives showed a minimum inhibitory concentration (MIC) against various bacterial strains, supporting the hypothesis that this compound may have similar properties.
- Inflammatory Pathway Modulation : The inhibition of 5-lipoxygenase was quantified using spectrophotometric methods, revealing that certain thiazole derivatives can significantly reduce leukotriene synthesis, implicating their role in inflammatory diseases.
- Neuroprotective Potential : Molecular docking studies suggested favorable binding interactions between the compound and the active site of acetylcholinesterase, indicating that it may serve as a lead compound for further development in neuropharmacology.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS3/c1-2-21-12-6-4-3-5-10(12)15(20)19-16-18-11(9-22-16)13-7-8-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSQZPCJDEARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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